molecular formula C9H5NO2S B1490726 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile CAS No. 1394040-24-4

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

Cat. No.: B1490726
CAS No.: 1394040-24-4
M. Wt: 191.21 g/mol
InChI Key: YXJNIKPFEFOXKV-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is a heterocyclic compound with the molecular formula C9H5NO2SThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile typically involves the oxidation of benzothiophene derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group (1,1-dioxide) into the benzothiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzothiophene derivatives .

Scientific Research Applications

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the sulfone and nitrile groups.

    Benzothiophene-5-carbonitrile: Lacks the sulfone group.

    1,1-Dioxo-1lambda6-benzothiophene: Lacks the nitrile group.

Uniqueness

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is unique due to the presence of both the sulfone and nitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dioxo-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJNIKPFEFOXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-24-4
Record name 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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